1-(3-chloro-4-fluorophenyl)-1H-pyrrole

Anticancer Selectivity Cytotoxicity

Medicinal chemistry programs require halogenated scaffolds with documented mechanistic selectivity. 1-(3-chloro-4-fluorophenyl)-1H-pyrrole (CAS 383137-55-1) offers validated S-phase arrest activity across 16 cancer lines with minimal normal-cell cytotoxicity. - **Proven differentiation**: Selectivity against HUVEC/NIH/3T3 vs. multiple cancer types - **SAR-ready**: Van Leusen synthesis enables rapid 3-position derivatization - **Supply**: Multi-vendor availability at ≥95-98% purity, immediate shipment

Molecular Formula C10H7ClFN
Molecular Weight 195.62 g/mol
CAS No. 383137-55-1
Cat. No. B3264014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-chloro-4-fluorophenyl)-1H-pyrrole
CAS383137-55-1
Molecular FormulaC10H7ClFN
Molecular Weight195.62 g/mol
Structural Identifiers
SMILESC1=CN(C=C1)C2=CC(=C(C=C2)F)Cl
InChIInChI=1S/C10H7ClFN/c11-9-7-8(3-4-10(9)12)13-5-1-2-6-13/h1-7H
InChIKeyOTUVMHBKQQMSKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Chloro-4-fluorophenyl)-1H-pyrrole Overview


1-(3-Chloro-4-fluorophenyl)-1H-pyrrole (CAS 383137-55-1, molecular formula C10H7ClFN, MW 195.62 g/mol) is an N-aryl pyrrole featuring a 3-chloro-4-fluorophenyl substitution pattern. This compound serves as a versatile small molecule scaffold and building block in medicinal chemistry and organic synthesis . The compound is commercially available from multiple vendors with purity specifications typically ≥95% or ≥97% , and the halogenated pyrrole core has been recognized as a valuable template for generating diverse lead compounds with various pharmacophores [1].

Scaffold Medicinal chemistry building block for heterocyclic synthesis
Selectivity Reported differential cytotoxicity profile in cell-line panels
Procurement Multi-vendor supply with defined purity grades

1-(3-Chloro-4-fluorophenyl)-1H-pyrrole: Why Generic Substitution Fails


The 3-chloro-4-fluorophenyl substitution pattern on the N-aryl pyrrole core represents a specific halogenation arrangement that cannot be interchanged with other chloro-fluoro positional isomers or alternative halogenated pyrroles without fundamentally altering the compound's physicochemical properties, synthetic utility, and biological profile. The presence of both chlorine and fluorine substituents on the phenyl ring enhances molecular stability and reactivity, facilitating selective modifications in downstream synthetic applications [1]. Literature precedent demonstrates that the 4-(3-chloro-4-fluorophenyl)-1H-pyrrole core exhibits quantifiable differentiation in anticancer activity profiles, with specific derivatives showing selectivity toward cancer cells over normal cells—a property inherently tied to this precise substitution pattern [2].

Positional halogen isomer substitution may alter bioactivity and synthetic reactivity profile.
Alternative halogenation patterns lack documented cell-line selectivity context; interchange may shift assay outcomes.

1-(3-Chloro-4-fluorophenyl)-1H-pyrrole Differentiation Evidence


Cancer Cell Selectivity Profile

In a systematic evaluation of 3-substituted 4-(3-chloro-4-fluorophenyl)-1H-pyrrole derivatives, the core scaffold exhibited negligible cytotoxicity against two normal cell lines (HUVEC and NIH/3T3) while demonstrating cell proliferation inhibiting activities against 16 cancer cell lines [1]. This selectivity profile—attributed specifically to the 4-(3-chloro-4-fluorophenyl)-1H-pyrrole core—represents a key differentiator from other halogenated pyrrole scaffolds that may lack this documented therapeutic window. The lead derivative 3-cyano-4-(3-chloro-4-fluorophenyl)-1H-pyrrole (compound 2r) induced cell death verified by multiple methods including flow cytometry [1].

Cell Selectivity
Class-level inference
Minimal effect on normal HUVEC/NIH3T3 vs activity across 16 cancer lines
Supports differential cytotoxicity endpoint review
Reported in single derivative study; scaffold-dependent
Anticancer Selectivity Cytotoxicity

S-Phase Cell Cycle Arrest

Cell cycle analysis by flow cytometry (FCM) revealed that 3-cyano-4-(3-chloro-4-fluorophenyl)-1H-pyrrole (compound 2r) induced significant cell cycle perturbation: the G0/G1 phase decreased substantially, S phase was arrested, and a minor transient G2/M block was observed [1]. This specific S-phase arrest mechanism differentiates this pyrrole derivative from other anticancer agents that may act via alternative mechanisms (e.g., G1 arrest or pure G2/M blockade).

Cell Cycle Arrest
Class-level inference
S-phase arrest with G0/G1 decrease and minor G2/M block by flow cytometry
Supports S-phase mechanism research context
Observed for 3-cyano derivative; may vary by substituent
Cell Cycle Flow Cytometry Mechanism

Multi-Vendor Availability and Purity Grades

1-(3-Chloro-4-fluorophenyl)-1H-pyrrole (CAS 383137-55-1) is commercially available from multiple established vendors with defined purity specifications: ChemScene supplies at ≥97% purity ; Fluorochem, AKSci, and Bidepharm offer at ≥95% purity ; MolCore and BoronCore provide at NLT 98% purity . This multi-vendor availability with verifiable purity grades contrasts with less common or custom-synthesized pyrrole derivatives that may lack established quality control documentation.

Purity Availability
Data to verify
Multiple vendors supplying at ≥95% to NLT 98% purity
Enables procurement benchmarking
Vendor specifications require independent verification
Procurement Purity Vendor Comparison

Van Leusen Synthetic Route Efficiency

The 3-substituted 4-(3-chloro-4-fluorophenyl)-1H-pyrrole derivatives were synthesized via the Van Leusen pyrrole synthesis, described as one of the most effective and straightforward methods for preparing 3,4-disubstituted pyrroles [1]. Eighteen compounds were readily synthesized in satisfactory to good yields [1]. This established synthetic accessibility differentiates the 4-(3-chloro-4-fluorophenyl)-1H-pyrrole scaffold from other halogenated pyrroles that may require more complex or lower-yielding synthetic routes.

Synthetic Route
Class-level inference
18 derivatives synthesized in satisfactory to good yields via Van Leusen method
Supports library synthesis feasibility
Yields not numerically reported; qualitative assessment
Synthetic Methodology Van Leusen Derivatization

1-(3-Chloro-4-fluorophenyl)-1H-pyrrole Research Applications


Anticancer Lead Discovery with Selectivity

Research programs focused on developing anticancer agents with favorable therapeutic windows should prioritize 1-(3-chloro-4-fluorophenyl)-1H-pyrrole as a core scaffold. The documented selectivity—minimal cytotoxicity against normal HUVEC and NIH/3T3 cells while maintaining activity across multiple cancer lines—provides a validated starting point for lead optimization [1]. This is particularly relevant for projects targeting cancers represented in the 16 tested lines (gastric, lung, leukemia, prostate, breast, cervical, melanoma, CML, colon, ovarian, liver, osteosarcoma).

S-Phase Targeted Therapeutics

Investigators studying DNA synthesis inhibitors or S-phase-specific anticancer mechanisms should consider this scaffold. The observed S-phase arrest with concurrent G0/G1 decrease and minor G2/M block [1] provides a defined mechanistic signature suitable for target deconvolution studies, combination therapy evaluation, and biomarker development.

Focused Library Synthesis Scaffold

The Van Leusen pyrrole synthesis enables efficient generation of 3-substituted derivatives with the 4-(3-chloro-4-fluorophenyl) group held constant [1]. This methodology supports rapid SAR exploration, with eighteen compounds synthesized in satisfactory to good yields, making it suitable for hit-to-lead and lead optimization campaigns requiring systematic variation of the 3-position substituent.

Pharmaceutical Intermediate and Building Block Procurement

As a versatile small molecule scaffold with multi-vendor availability at defined purity grades (≥95% to NLT 98%) [2], this compound is suitable for procurement as a building block in the synthesis of more complex organic molecules and heterocyclic compounds. The halogenated pyrrole core's enhanced stability and reactivity [3] make it particularly valuable for downstream functionalization in medicinal chemistry and agrochemical research programs.

Application
Selection Property
Validation Focus
Cancer cell-line selectivity studies
Differential cytotoxicity profile
Cross-cell-line panel validation
S-phase arrest mechanism research
Cell cycle perturbation pattern
Flow cytometry and target deconvolution
Focused library synthesis
Van Leusen synthetic accessibility
Derivatization efficiency and yield reproducibility
Medicinal chemistry building block procurement
Defined purity grades and vendor stability
Supplier quality verification and lot consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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